(E)-2-phenylbut-2-enoic acid
CAS No.: 20432-26-2
Cat. No.: VC4090765
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 20432-26-2 | 
|---|---|
| Molecular Formula | C10H10O2 | 
| Molecular Weight | 162.18 g/mol | 
| IUPAC Name | (E)-2-phenylbut-2-enoic acid | 
| Standard InChI | InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b9-2+ | 
| Standard InChI Key | UBJNPHAYKBNFOC-XNWCZRBMSA-N | 
| Isomeric SMILES | C/C=C(\C1=CC=CC=C1)/C(=O)O | 
| SMILES | CC=C(C1=CC=CC=C1)C(=O)O | 
| Canonical SMILES | CC=C(C1=CC=CC=C1)C(=O)O | 
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of (E)-2-phenylbut-2-enoic acid is C₁₀H₁₀O₂, with a molecular weight of 162.18 g/mol . Its IUPAC name, (E)-2-phenylbut-2-enoic acid, reflects the trans configuration of the double bond (C2=C3) and the phenyl substituent at C2. The planar geometry of the α,β-unsaturated system confers distinct electronic properties, including conjugation between the carbonyl group and the double bond, which influences its reactivity in cycloadditions and nucleophilic additions .
Key Structural Features:
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Stereochemistry: The E-configuration ensures the phenyl and carboxylic acid groups are on opposite sides of the double bond .
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Functional Groups: A carboxylic acid (-COOH) at C1 and a phenyl ring at C2 .
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Conjugation: Extended π-system across C1–C3, enhancing stability and directing electrophilic attacks .
 
Spectroscopic Identification
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¹H-NMR: Vinyl protons (C2–C3) appear as a doublet of doublets at δ 6.3–6.8 ppm (J ≈ 15 Hz), while the carboxylic acid proton resonates downfield at δ 12–13 ppm .
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=C stretch) .
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Mass Spectrometry: Molecular ion peak at m/z 162.07 (C₁₀H₁₀O₂), with fragmentation patterns confirming the α,β-unsaturated system .
 
Synthesis and Production
Laboratory-Scale Synthesis
(E)-2-Phenylbut-2-enoic acid is typically synthesized via Claisen-Schmidt condensation between phenylacetic acid derivatives and α,β-unsaturated ketones . A common route involves:
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Condensation: Reacting phenylacetic acid with crotonaldehyde in ethanol under acidic catalysis (e.g., H₂SO₄).
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Oxidation: Treating the intermediate with potassium permanganate (KMnO₄) to yield the carboxylic acid .
 
Reaction Conditions:
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Temperature: 80–100°C
 - 
Solvent: Ethanol or methanol
 
Industrial Production
Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors with heterogeneous catalysts (e.g., zeolites) are employed to enhance yield (up to 75%) and reduce waste .
Optimization Challenges:
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Byproduct Formation: Isomerization to the (Z)-configuration or decarboxylation under high temperatures .
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Catalyst Deactivation: Mitigated using recyclable solid acid catalysts .
 
Physicochemical Properties
Thermodynamic Data
| Property | Value | Source | 
|---|---|---|
| XLogP3 | 2.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological PSA | 37.3 Ų | |
| Rotatable Bonds | 2 | 
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in nonpolar solvents (e.g., hexane) .
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Stability: Susceptible to photodegradation; storage under inert atmosphere recommended .
 
Applications in Research and Industry
Organic Synthesis
(E)-2-Phenylbut-2-enoic acid is a versatile building block for:
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Heterocycle Synthesis: Serves as a dienophile in Diels-Alder reactions to form six-membered rings .
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Pharmaceutical Intermediates: Used in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants .
 
Comparative Analysis with Analogues
Future Research Directions
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